CHIR-124 (CAS 405168-58-3) is a highly potent, quinolone-based small molecule inhibitor of Checkpoint Kinase 1 (Chk1), exhibiting an IC50 of 0.3 nM [1]. In procurement and assay design, it is primarily selected for its extreme selectivity profile—specifically its 2,000-fold preference for Chk1 over the functionally distinct Chk2, and its 500- to 5,000-fold lower activity against related cell cycle kinases such as CDK2, CDK4, and cdc2 [1]. This precise targeting makes CHIR-124 an essential baseline material for studies requiring the isolated abrogation of the G2-M and S-phase checkpoints without confounding off-target kinase inhibition, particularly in p53-deficient models or in synergistic formulations with topoisomerase I poisons [2].
Substituting CHIR-124 with older or broader-spectrum Chk1 inhibitors, such as UCN-01 or AZD7762, fundamentally alters assay outcomes and mechanistic integrity [1]. UCN-01 exhibits relatively low specificity for Chk1 and inadvertently subverts the G1 checkpoint by inhibiting off-target kinases, leading to confounding cell cycle effects [1]. Similarly, AZD7762 is equally potent against both Chk1 and Chk2, making it unsuitable for isolating Chk1-specific pathways[2]. Procurement of the exact CHIR-124 compound is critical for researchers needing to selectively uncouple Chk1-mediated signaling (such as cdc25A degradation) without triggering the off-target toxicity or broader checkpoint disruption inherent to generic or dual Chk1/2 inhibitors [2].
When compared to dual inhibitors like AZD7762, CHIR-124 demonstrates profound selectivity for Chk1. While AZD7762 inhibits both Chk1 and Chk2 with equal potency (IC50 ~5 nM) [1], CHIR-124 inhibits Chk1 at an IC50 of 0.3 nM while requiring 0.7 μM to inhibit Chk2 [2]. This represents a 2,000-fold selectivity margin for Chk1 over Chk2 [2].
| Evidence Dimension | Kinase Inhibition Selectivity (Chk1 vs. Chk2) |
| Target Compound Data | CHIR-124: Chk1 IC50 = 0.3 nM, Chk2 IC50 = 700 nM (2,000-fold selectivity) |
| Comparator Or Baseline | AZD7762: Equal potency against Chk1 and Chk2 (IC50 = 5 nM) |
| Quantified Difference | CHIR-124 provides 2,000-fold greater selectivity for Chk1 over Chk2 compared to AZD7762's 1:1 ratio. |
| Conditions | In vitro kinase assay |
Ensures isolated Chk1 inhibition without confounding Chk2-mediated DNA damage response pathways, critical for precise mechanistic studies.
Unlike non-specific kinase inhibitors that broadly disrupt cell cycle progression, CHIR-124 maintains high fidelity for Chk1 over other essential cell cycle kinases. CHIR-124 is 500- to 5,000-fold less active against cyclin-dependent kinase 2/cyclin A (IC50 = 0.19 μM), cdc2/cyclin B (IC50 = 0.51 μM), and cyclin-dependent kinase 4/cyclin D (IC50 = 2.1 μM) [1].
| Evidence Dimension | Off-Target Kinase IC50 |
| Target Compound Data | CHIR-124: CDK2 IC50 = 190 nM, cdc2 IC50 = 510 nM, CDK4 IC50 = 2,100 nM |
| Comparator Or Baseline | Target Chk1 IC50 = 0.3 nM |
| Quantified Difference | 500- to 5,000-fold lower activity against CDKs compared to its primary target. |
| Conditions | Cell-free kinase assays |
Prevents unintended cell cycle arrest or toxicity caused by direct CDK inhibition, ensuring that observed G2-M transitions are strictly Chk1-dependent.
CHIR-124 exhibits powerful synergy with the topoisomerase I poison SN-38 in p53-mutant cancer models. When used in combination, significant synergy is observed at concentrations ≥6.0×10^-8 M for CHIR-124 and ≥4.2×10^-8 M for SN-38[1]. These effective concentrations fall well below the monotherapy IC50 values of 2.2×10^-7 M for CHIR-124 and 1.2×10^-7 M for SN-38, demonstrating a potent dose-sparing effect [1].
| Evidence Dimension | Effective Inhibitory Concentration |
| Target Compound Data | CHIR-124 + SN-38 combination: Effective at ≥60 nM (CHIR) and ≥42 nM (SN-38) |
| Comparator Or Baseline | Monotherapy IC50s: CHIR-124 = 220 nM, SN-38 = 120 nM |
| Quantified Difference | Combination achieves efficacy at ~3-fold lower concentrations than monotherapy. |
| Conditions | p53-mutant solid tumor cell lines (e.g., MDA-MB-435) |
Validates CHIR-124 as a highly effective sensitizer for topoisomerase I poisons in targeted formulation and combination therapy studies.
In studies of unchallenged cell cycle regulation, standard doses of Chk1 inhibitors (e.g., 300 nM UCN-01 or 50 nM CHIR-124) induce strong DNA damage[1]. However, titrating CHIR-124 to a low concentration of 5 nM successfully reduces basal CHK1 autophosphorylation at S296 without triggering markers of DNA damage (such as pKAP1 S824 or pRPA S4/8) [1].
| Evidence Dimension | DNA Damage Induction at Effective Inhibitory Doses |
| Target Compound Data | CHIR-124 at 5 nM: Reduces pCHK1 S296 without DNA damage |
| Comparator Or Baseline | UCN-01 at 300 nM / CHIR-124 at 50 nM: Induces strong DNA damage |
| Quantified Difference | Low-dose CHIR-124 isolates intrinsic checkpoint inhibition from confounding inhibitor-induced DNA damage. |
| Conditions | Unchallenged U-2 OS cells |
Allows researchers to establish precise assay conditions that uncouple intrinsic checkpoint functions from inhibitor-induced DNA damage.
Due to its 2,000-fold selectivity over Chk2, CHIR-124 is the optimal reagent for isolating Chk1-dependent pathways in p53-mutant cell lines without triggering Chk2-mediated interference[1].
CHIR-124 serves as a benchmark sensitizing agent in combination with SN-38 or irinotecan, allowing researchers to model dose-sparing synergistic efficacy in vitro and in vivo [1].
By utilizing CHIR-124 at low concentrations (e.g., 5 nM), investigators can study basal CHK1 activity and intrinsic S-phase checkpoint mechanisms without triggering confounding DNA damage markers typically seen with higher doses or broader inhibitors like UCN-01[2].